molecular formula C8H9N3O B3086864 5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 116636-30-7

5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No.: B3086864
CAS No.: 116636-30-7
M. Wt: 163.18 g/mol
InChI Key: ZTCGJUGNDSJQFV-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable scaffold for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted imidazopyridines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is unique due to its specific substitution pattern and the presence of a carbonyl group at the 2-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Biological Activity

5,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound recognized for its diverse biological activities, particularly in medicinal chemistry. Its unique structural features, including methyl substitutions and a carbonyl group, contribute to its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in various fields.

Structural Overview

The molecular formula of this compound is C8H10N4OC_8H_10N_4O with a molecular weight of 178.19 g/mol. The compound features a fused imidazole and pyridine ring system, with methyl groups at positions 5 and 7, and a carbonyl group at position 2. This unique structure enhances its interaction with biological targets.

The primary mechanism of action for this compound involves its role as an angiotensin II receptor antagonist , which is significant in modulating the renin-angiotensin-aldosterone system (RAAS). This interaction leads to physiological effects such as vasodilation and reduced blood pressure, making it a candidate for cardiovascular therapies .

Antiproliferative Effects

Research has demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines.

Cell Line IC50 (μM) Activity
HeLa1.8Moderate antiproliferative
A5492.0Moderate antiproliferative
MDA-MB-2311.5Strong antiproliferative

These findings indicate that the compound can inhibit cell growth effectively in certain cancer types .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens. While some derivatives have shown moderate antibacterial effects against Gram-positive bacteria like E. coli, the core compound's activity remains limited in this area .

Case Studies and Research Findings

  • Anticancer Activity : A study assessed the antiproliferative effects of various imidazo[4,5-b]pyridine derivatives on human cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited significant inhibition of cell growth in multiple cancer types, particularly colon and breast cancers .
  • Cardiovascular Applications : The antagonistic effect on angiotensin II receptors suggests potential use in treating hypertension and related cardiovascular conditions. Clinical studies are warranted to explore these therapeutic avenues further .
  • Antiviral Properties : Preliminary investigations into the antiviral activity of related compounds have shown promise against both DNA and RNA viruses. Further research is needed to elucidate the specific mechanisms and efficacy of this compound in this context .

Properties

IUPAC Name

5,7-dimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-4-3-5(2)9-7-6(4)10-8(12)11-7/h3H,1-2H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCGJUGNDSJQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1NC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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